N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
Description
N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a benzyl group and at position 2 with a thioacetamide moiety bearing a phenylthio substituent. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTJJYNUUAASQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.
Attachment of the phenylthio group: This step involves the reaction of the oxadiazole intermediate with phenylthiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring or other functional groups can be reduced under appropriate conditions.
Substitution: The benzyl or phenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is C17H15N3O2S. The compound features a 1,3,4-oxadiazole ring, a benzyl group, and a phenylthio group. The synthesis typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions.
- Benzylation : The introduction of the benzyl group is performed using benzyl halides in the presence of a base.
- Phenylthio Group Attachment : The oxadiazole intermediate reacts with phenylthiol or its derivatives to complete the synthesis.
These methods ensure high yield and purity through optimized reaction conditions and purification techniques such as chromatography.
Anticancer Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, related oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values as low as 0.14 μM against A549 human lung cancer cells .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 4h | A549 | <0.14 | Excellent |
| 4f | A549 | 1.59 | Good |
| 4g | C6 | 8.16 | Moderate |
| 4i | C6 | 13.04 | Moderate |
This anticancer potential is attributed to the compound's ability to interact with specific biological targets such as enzymes or receptors involved in tumor progression.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit various bacterial strains effectively. For example, compounds in this class have been tested against Mycobacterium tuberculosis and other pathogenic bacteria, demonstrating significant inhibitory effects .
Applications in Medicinal Chemistry
The compound's unique structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives are being explored for their roles as:
- Anticancer agents : Targeting various cancer types through different mechanisms.
- Antimicrobial agents : Effective against resistant strains of bacteria.
Applications in Agriculture
There is growing interest in the use of oxadiazole derivatives as agrochemicals due to their biological activity against pests and pathogens affecting crops. Research into their efficacy as fungicides or insecticides could lead to novel agricultural applications.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Modifications at the Acetamide Nitrogen
Substituents on the acetamide nitrogen significantly impact target interactions. Representative examples include:
Key Observations :
- The trifluoromethylphenyl derivative (Compound 129) exhibited superior ALP inhibition (IC50 = 0.42 µM) due to enhanced binding energy (−7.90 kcal/mol) via hydrophobic interactions and halogen bonding .
- Benzothiazol-2-yl analogs demonstrated apoptotic activity, likely via interactions with caspase pathways .
- Antimicrobial activity in benzofuran-linked compounds (e.g., 2a, 2b) suggests substituent-dependent target specificity .
Modifications on the Oxadiazole Ring
Variations at the oxadiazole 5-position alter steric and electronic properties:
Key Observations :
- Phthalazinone-substituted derivatives (e.g., 4b, 4c) showed anti-proliferative activity, possibly through intercalation or topoisomerase inhibition .
Pharmacological Potential and Limitations
- Limitations : Phenylthio groups may confer metabolic instability due to sulfur oxidation, necessitating prodrug strategies .
Biological Activity
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 325.4 g/mol. The compound features a 1,3,4-oxadiazole ring, a benzyl group, and a phenylthio group, contributing to its chemical diversity and biological potential .
Synthesis Steps:
- Formation of the Oxadiazole Ring: Cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions.
- Benzylation: The benzyl group is introduced using benzyl halides in the presence of a base.
- Phenylthio Group Attachment: Reaction of the oxadiazole intermediate with phenylthiol or its derivatives .
Anticancer Properties
Research indicates that compounds containing the oxadiazole ring exhibit diverse pharmacological properties, particularly anticancer activity. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess significant cytotoxic effects against various cancer cell lines. In studies involving related compounds, some exhibited IC50 values as low as 0.14 μM against A549 human lung cancer cells .
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 4h | A549 | <0.14 | Excellent |
| 4f | A549 | 1.59 | Good |
| 4g | C6 | 8.16 | Moderate |
| 4i | C6 | 13.04 | Moderate |
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on enzymes such as alkaline phosphatase (ALP). Compounds derived from this structure demonstrated potent ALP inhibition, with some showing IC50 values indicating strong inhibitory activity .
Table 2: Alkaline Phosphatase Inhibition
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 9h | Potent | Excellent |
| 9a-j | Good to Excellent | Varies |
The mechanism by which this compound exerts its biological effects likely involves modulation of key cellular pathways:
- Apoptosis Induction: The compound may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases.
- Cell Cycle Arrest: Studies suggest that it can interfere with cell cycle progression in various cancer cell lines.
- Signal Transduction Pathways: It may modulate pathways involved in tumor growth and metastasis through interactions with specific receptors or enzymes .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of oxadiazole derivatives in cancer treatment:
- A study demonstrated that novel derivatives showed enhanced lipophilicity and bioavailability compared to other oxadiazole derivatives lacking similar modifications .
- Another investigation focused on the structural optimization of oxadiazole-based compounds for improved anticancer activity through bioisosteric modifications .
Q & A
Q. What strategies synthesize hybrid derivatives to enhance therapeutic efficacy?
- Methodological Answer :
- Conjugation with Indole : React with 1H-indol-3-ylmethyl via nucleophilic substitution (yield: 55–72%, m.p. 142–155°C).
- Hybrid Pharmacophores : Combine with thiazolidinedione (anticancer) using KOH/ethanol reflux (e.g., derivatives in with IC₅₀ ~0.5 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
